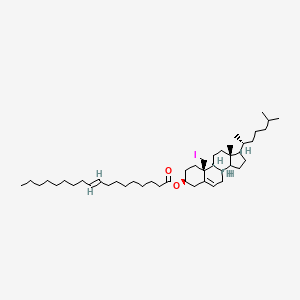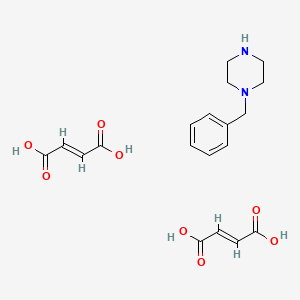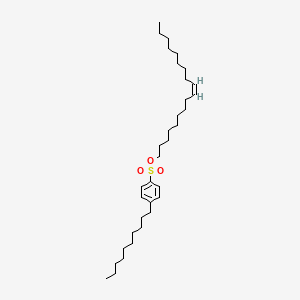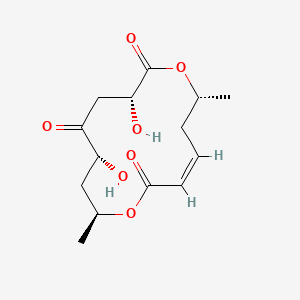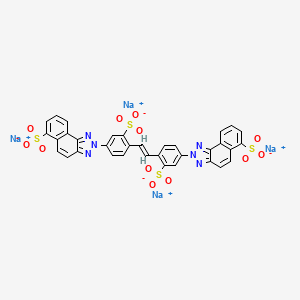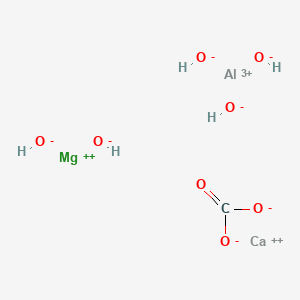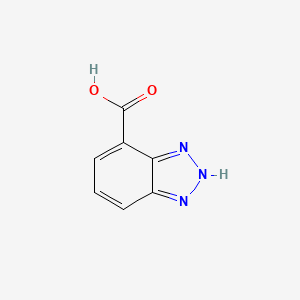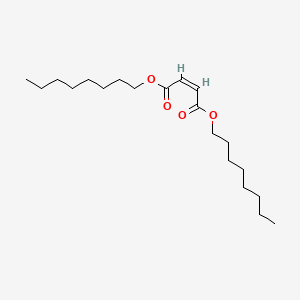
Dioctyl maleate
Übersicht
Beschreibung
Dioctyl maleate (DOM) is a clear, virtually colorless liquid with an ester-like odor . It is a maleic acid that can act as a plasticizer and is used in resins to provide elasticity and flexibility . It is also used as a comonomer in vinyl and acrylic emulsion polymerization for paints and adhesives .
Synthesis Analysis
DOM can be used in organic synthesis, like the production of derivatives of succinic acid . It is also used as a comonomer in vinyl and acrylic emulsion polymerization for paints and adhesives . Under the action of heat and in the presence of acids or bases, DOM reacts to form fumaric acid dialkyl ester .
Molecular Structure Analysis
The molecular formula of Dioctyl maleate is C20H36O4 . It can be described as the double ester of maleic acid with the alcohol 2-ethylhexanol .
Chemical Reactions Analysis
DOM permits the addition reactions normally possible with compounds having olefinic double bonds and is suitable, for example, as a dienophile for diene syntheses using the Diels-Alder reaction . By hydrogenation or acetylation, valuable intermediates can be obtained, e.g., succinic acid dimethyl ester and other derivatives of succinic acid, which are employed in many different areas of organic chemistry .
Physical And Chemical Properties Analysis
DOM is a clear, virtually colorless liquid with an ester-like odor . It is miscible with methanol, ethanol, acetone, diethyl ether, N,N-dimethylformamide and toluene, but not with water and aliphatic hydrocarbons . The molecular weight of Dioctyl maleate is 340.51 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications: Laxatives and Stool Softeners
Dioctyl maleate is a key intermediate in the production of dioctyl sulfosuccinate (DOSS) salts, which are widely used in medicine as laxatives and stool softeners . These compounds function by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass.
Surfactant Production
As a surfactant, dioctyl maleate derivatives like DOSS are used in a variety of applications due to their ability to reduce surface tension. This includes uses in detergents, emulsifiers, and wetting agents . Surfactants are essential in formulations where the dispersion of particles in a liquid is necessary.
Catalysis: Synthesis of DOSS
In scientific research, dioctyl maleate is used in the synthesis of DOSS through a catalytic process involving Amberlyst-15 , a heterogeneous recyclable bronsted solid acid . This method is noted for its efficiency and sustainability, making it a significant contribution to green chemistry practices.
Material Science: Soft-Templates for Nanomaterials
The surfactant properties of dioctyl maleate derivatives are exploited in material science for the synthesis of nanomaterials. They act as soft-templates in aqueous solutions, aiding in the formation of nanostructures with specific properties .
Agriculture: Pesticide Formulations
Dioctyl maleate is involved in the formulation of pesticides. Its surfactant properties help in the dispersion of active ingredients, enhancing the effectiveness of the pesticide on crops .
Lubricants and Grease Manufacturing
In the production of lubricants and greases, dioctyl maleate derivatives serve as important components. They contribute to the lubricity and viscosity properties essential for the smooth operation of machinery .
Cosmetics Industry: Emollients and Skin Conditioning Agents
The derivatives of dioctyl maleate find applications in the cosmetics industry as emollients and skin conditioning agents. They help to soften the skin and reduce moisture loss, improving the texture and appearance of cosmetic products .
Food Industry: Processing Aids
In the food industry, dioctyl maleate derivatives are used as processing aids. They can act as emulsifiers or stabilizers in food products, ensuring consistency and quality in the final product .
Wirkmechanismus
Target of Action
Dioctyl maleate (DOM) is a diester of maleic acid . It is used in organic synthesis, like the production of derivatives of succinic acid . It is also used as a comonomer in vinyl and acrylic emulsion polymerization for paints and adhesives . .
Mode of Action
DOM permits the addition reactions normally possible with compounds having olefinic double bonds and is suitable, for example, as a dienophile for diene syntheses using the Diels-Alder reaction . By hydrogenation or acetylation, valuable intermediates can be obtained, e.g., succinic acid dimethyl ester and other derivatives of succinic acid, which are employed in many different areas of organic chemistry .
Biochemical Pathways
It is known that under the action of heat and in the presence of acids or bases, dom reacts to form fumaric acid dialkyl ester . This suggests that DOM may participate in reactions involving heat and acids or bases, potentially affecting biochemical pathways that involve these conditions.
Pharmacokinetics
It is known that dom is a clear, virtually colorless liquid with an ester-like odor . . This suggests that DOM may have good bioavailability in organic solvents but poor bioavailability in aqueous environments.
Result of Action
It is known that dom can be used in the production of derivatives of succinic acid , suggesting that it may have effects on biochemical pathways involving succinic acid or its derivatives.
Action Environment
The action of DOM can be influenced by environmental factors such as temperature and the presence of acids or bases . For example, under the action of heat and in the presence of acids or bases, DOM reacts to form fumaric acid dialkyl ester . This suggests that the action, efficacy, and stability of DOM can be influenced by environmental conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
dioctyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWTZAGVNBPXHU-NXVVXOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027508 | |
| Record name | 2-Butenedioic acid (2Z)-, dioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
2915-53-9 | |
| Record name | Di-n-octyl maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyl maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2Z)-, dioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyl maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD88G8439L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Dioctyl maleate primarily used for?
A1: Dioctyl maleate is primarily utilized as a plasticizer and an emollient. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does Dioctyl maleate function as a plasticizer?
A2: Dioctyl maleate enhances the flexibility and workability of polymers like poly(vinyl chloride) (PVC) by inserting itself between the polymer chains, reducing intermolecular forces and increasing free volume. [, ]
Q3: Are there specific applications of Dioctyl maleate in the medical field?
A3: Yes, Dioctyl maleate has been incorporated into PVC formulations used for intravenous (IV) tubes. Its plasticizing properties contribute to the flexibility and biocompatibility required for these medical devices. []
Q4: Is Dioctyl maleate used in adhesive formulations?
A4: Yes, Dioctyl maleate is utilized in pressure-sensitive adhesives (PSAs). Its inclusion can improve tack, peel strength, and shear resistance of the adhesives. []
Q5: How does the concentration of Dioctyl maleate affect its role in polymer blends?
A5: In poly(lactic acid)/starch blends, low concentrations of Dioctyl maleate (<5%) improve compatibility and tensile strength, while higher concentrations (>5%) function as a plasticizer, enhancing elongation. This dual behavior highlights its concentration-dependent role in material modification. []
Q6: What are the common methods for synthesizing Dioctyl maleate?
A6: Dioctyl maleate is typically synthesized via esterification of maleic acid or maleic anhydride with n-octanol. Various catalysts have been explored to facilitate this reaction, including solid superacids like SO4(2-)/TiO2 and SO4(2-)/ZrO2, as well as conventional acids like sulfuric acid and p-toluene sulfonic acid. [, , , , , , ]
Q7: What are the advantages of using solid superacid catalysts in the synthesis of Dioctyl maleate?
A7: Solid superacid catalysts, like SO4(2-)/TiO2 and SO4(2-)/ZrO2, offer advantages over conventional acid catalysts in Dioctyl maleate synthesis, including:
- High catalytic activity: Enabling high yields of Dioctyl maleate under relatively mild reaction conditions. [, , , , , , ]
- ** Reusability:** Allowing for catalyst recovery and reuse, contributing to the economic and environmental sustainability of the process. [, ]
Q8: How does the preparation of solid superacid catalysts influence their catalytic activity?
A8: The catalytic activity of solid superacids is sensitive to preparation parameters. For instance, in the synthesis of SO4(2-)/TiO2-ZrO2, factors like the molar ratio of titanium to zirconium, impregnation time, and calcination temperature significantly affect the yield of Dioctyl maleate. [, ]
Q9: Is Dioctyl maleate known to cause allergic reactions?
A9: Yes, there have been reported cases of allergic contact dermatitis attributed to Dioctyl maleate present in moisturizers. [, ]
Q10: Have any studies explored the potential toxicity of Dioctyl maleate compared to other plasticizers?
A10: A toxicogenomic study using TM4 Sertoli cells compared the effects of Dioctyl maleate to other plasticizers like di(2-ethylhexyl) phthalate (DEHP), diisononyl cyclohexane-1,2-dicarboxylate (DINCH), 1,4-butanediol dibenzoate (BDB), and dioctyl succinate (DOS). The study found that Dioctyl maleate treatment induced significant changes in gene expression, particularly upregulating genes involved in glutathione stress response, DNA repair, and cholesterol biosynthesis. This suggests that Dioctyl maleate might possess a higher toxicity profile compared to BDB and DOS, which showed no significant gene expression changes. []
Q11: Are there any viable alternatives to Dioctyl maleate as a plasticizer?
A11: The search for safer and more sustainable alternatives to conventional plasticizers like Dioctyl maleate is ongoing. Research suggests that 1,4-butanediol dibenzoate (BDB) and dioctyl succinate (DOS) could be potentially safer alternatives, as they exhibited minimal effects on gene expression in toxicological studies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)
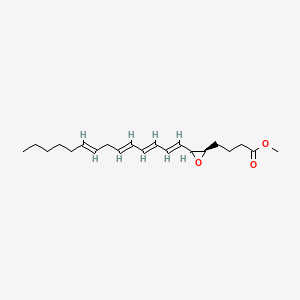
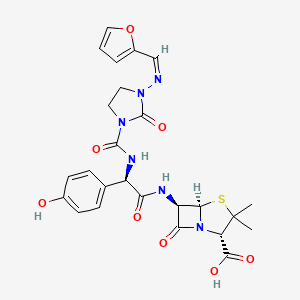
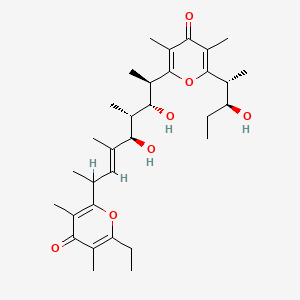

![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
